molecular formula C18H15ClFN3O3 B14979857 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

Cat. No.: B14979857
M. Wt: 375.8 g/mol
InChI Key: LLXMVRBAOUGVNC-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-inflammatory properties . The unique structure of this compound, featuring both chlorophenyl and fluorophenoxy groups, contributes to its potential as a versatile agent in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
  • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)butanamide

Uniqueness

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide stands out due to its specific substitution pattern on the oxadiazole ring, which imparts unique biological activities. The presence of both chlorophenyl and fluorophenoxy groups enhances its potential as a versatile agent in various research fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-2-15(25-14-8-6-13(20)7-9-14)16(24)21-18-22-17(26-23-18)11-4-3-5-12(19)10-11/h3-10,15H,2H2,1H3,(H,21,23,24)

InChI Key

LLXMVRBAOUGVNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=N1)C2=CC(=CC=C2)Cl)OC3=CC=C(C=C3)F

Origin of Product

United States

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